Benzylphosphonic acid

Catalog No.
S567669
CAS No.
6881-57-8
M.F
C7H9O3P
M. Wt
172.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzylphosphonic acid

CAS Number

6881-57-8

Product Name

Benzylphosphonic acid

IUPAC Name

benzylphosphonic acid

Molecular Formula

C7H9O3P

Molecular Weight

172.12 g/mol

InChI

InChI=1S/C7H9O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10)

InChI Key

OGBVRMYSNSKIEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CP(=O)(O)O

Synonyms

benzylphosphonic acid, phenylmethylphosphonic acid

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(O)O

The exact mass of the compound Benzylphosphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzylphosphonic acid (CAS: 6881-57-8) is a versatile organophosphorus compound primarily utilized as a surface modifier, passivation agent, and ligand in advanced materials synthesis. Its molecular structure—combining a highly reactive phosphonic acid headgroup with a flexible benzyl tail—enables robust self-assembled monolayer (SAM) formation on metal oxides such as NiO, In2O3, and AlOx [1]. In procurement contexts, it is prioritized for its ability to tune work functions, block exciton quenching, and passivate undercoordinated metal ions, making it a critical precursor for high-efficiency photovoltaics, stable thin-film transistors (TFTs), and metal-organic frameworks [2].

Substituting benzylphosphonic acid with generic carboxylic acids or shorter-chain alkylphosphonic acids often leads to suboptimal device performance and stability. While carboxylic acids bind weakly to metal oxide surfaces and are susceptible to ambient degradation [1], the phosphonic acid group of benzylphosphonic acid forms strong, multidentate covalent bonds that resist hydrolysis. Furthermore, compared to rigid phenylphosphonic acid (PPA), the methylene spacer in benzylphosphonic acid provides distinct spatial flexibility and tilt angles during SAM formation. This flexibility is critical for achieving dense molecular packing, optimal surface energy reduction (down to 24 mJ/m²), and precise work function tuning without disrupting underlying charge transport layers [2].

Exciton-Blocking Efficiency in Organic Photovoltaics

In bilayer organic photovoltaics, ubiquitous anode buffers like MoO3 suffer from severe exciton quenching. Treating the anode buffer with benzylphosphonic acid fundamentally alters the interface, blocking excitons while maintaining hole extraction efficiency [1].

Evidence DimensionExciton blocking and Power Conversion Efficiency (PCE)
Target Compound DataBenzylphosphonic acid-treated NiO buffer blocks up to 70% of excitons, achieving 5.4 ± 0.3% PCE.
Comparator Or BaselineUntreated MoO3 buffer (severe exciton quenching, 4.8 ± 0.2% PCE).
Quantified DifferenceApproximately 12.5% relative increase in PCE and up to 70% reduction in exciton quenching.
ConditionsDPSQ/C60-based bilayer OPV devices under 1 sun AM1.5G simulated solar illumination.

Procuring benzylphosphonic acid for anode buffer treatment directly mitigates energy loss at the donor-anode interface, a critical bottleneck in scaling high-efficiency organic solar cells.

Long-Term Stability of Ultra-Thin Oxide TFTs

Ultra-thin indium oxide (In2O3) TFTs are highly susceptible to ambient degradation via oxygen and water chemisorption. Applying a self-assembled monolayer of benzylphosphonic acid to the ALD-In2O3 surface creates a highly hydrophobic barrier, drastically lowering the surface energy and stabilizing the threshold voltage (Vth) over extended periods in ambient air [1].

Evidence DimensionSurface energy and threshold voltage (Vth) stability
Target Compound DataBenzylphosphonic acid SAM lowers surface energy to 24 mJ/m²; negligible Vth change over 168 hours in air.
Comparator Or BaselineUntreated ALD-In2O3 TFTs (rapid degradation of electrical properties in ambient conditions).
Quantified DifferenceSubstantial reduction in surface energy to 24 mJ/m² and extension of operational stability to >168 hours.
ConditionsUltra-thin ALD-In2O3 TFTs tested under positive/negative bias stress in ambient air.

For semiconductor manufacturers, benzylphosphonic acid provides a reliable, scalable surface passivation route that ensures the commercial viability and shelf-life of ultra-thin oxide displays.

Bifacial Passivation in Inverted Perovskite Solar Cells

In inverted perovskite solar cells, sparse coverage of standard hole transport layer SAMs (like Me-4PACz) on NiOx induces non-radiative recombination. Co-assembling Me-4PACz with benzylphosphonic acid physically densifies the monolayer. The phosphonic acid groups coordinate NiOx defects while simultaneously chelating uncoordinated Pb2+ ions at the perovskite interface, significantly boosting long-term stability and efficiency [1].

Evidence DimensionPower Conversion Efficiency (PCE) and unencapsulated stability
Target Compound DataMe-4PACz + Benzylphosphonic acid Co-SAM achieves 26.35% PCE and retains 90% efficiency after 3000 hours.
Comparator Or BaselineMe-4PACz SAM alone (lower PCE, faster degradation due to sparse coverage and uncoordinated Pb2+).
Quantified DifferencePeak PCE reaches 26.35% with a 3000-hour operational lifetime (T90) in a nitrogen atmosphere.
ConditionsInverted perovskite solar cells using a NiOx hole transport layer without encapsulation.

Utilizing benzylphosphonic acid as a co-assembly agent solves the critical buried-interface degradation problem, making it an essential additive for commercializing stable perovskite photovoltaics.

Ligand Binding Affinity in Metal-Organic Frameworks (MOFs)

The rational design and post-synthetic modification of MOFs require ligands that can form robust bonds with hard Lewis acid nodes (e.g., Zr4+). Benzylphosphonic acid demonstrates significantly stronger binding affinities to the surface of Zr-based MOFs compared to traditional ditopic carboxylic acids, ensuring structural integrity during functionalization [1].

Evidence DimensionLigand binding strength (dye displacement assay)
Target Compound DataBenzylphosphonic acid exhibits high binding strength comparable to strong chelators.
Comparator Or BaselineDitopic carboxylic acids (e.g., PDA) and hydroxamic acids (poor ligands, low dye displacement).
Quantified DifferenceBenzylphosphonic acid displaces significantly more surface-bound reporter dyes than carboxylic and hydroxamic acid alternatives.
ConditionsLigand binding quantification on Zr(IV)-based Metal-Organic Framework surfaces.

For materials scientists synthesizing advanced MOFs, benzylphosphonic acid guarantees superior anchoring stability over standard carboxylic linkers, preventing ligand leaching in liquid-phase applications.

Exciton-Blocking Anode Buffers for Organic Photovoltaics

Based on its ability to block up to 70% of excitons without impeding hole extraction, benzylphosphonic acid is the optimal surface modifier for NiO and MoO3 anode buffers. It is highly recommended for OPV manufacturing workflows aiming to maximize power conversion efficiency in bilayer systems [1].

Passivation Layers for Ultra-Thin Oxide TFTs

Because benzylphosphonic acid dramatically lowers surface energy (to 24 mJ/m²) and prevents ambient O2/H2O chemisorption, it is an essential procurement choice for stabilizing ALD-grown In2O3 thin-film transistors. It ensures long-term threshold voltage stability in next-generation active-matrix displays [2].

Co-Assembled Monolayers for Perovskite Solar Cells

Benzylphosphonic acid is exceptionally suited as a co-assembly additive alongside standard SAMs (like Me-4PACz) on NiOx substrates. Its bifacial coordination capability—passivating both NiOx defects and undercoordinated Pb2+—makes it critical for developing unencapsulated perovskite solar cells with >3000-hour operational lifetimes [3].

Robust Anchoring Ligands for Zr-Based MOFs

Due to its superior binding affinity to hard Lewis acids compared to ditopic carboxylic acids, benzylphosphonic acid is the preferred ligand for post-synthetic modification of Zr-based Metal-Organic Frameworks. It provides stable, leach-resistant functionalization for gas storage, catalysis, and sensing applications [4].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

172.02893114 g/mol

Monoisotopic Mass

172.02893114 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6881-57-8

Wikipedia

Benzylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-(phenylmethyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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